molecular formula C6H9N2O7P B12797842 Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate CAS No. 14186-00-6

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate

Cat. No.: B12797842
CAS No.: 14186-00-6
M. Wt: 252.12 g/mol
InChI Key: HVRCJMKUAYWIKC-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is a chemical compound with the molecular formula C6H9N2O7P. It is known for its unique structure, which includes a pyrimidine ring with three oxo groups and a phosphate ester. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate typically involves the reaction of dialuric acid with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

    Dialuric acid: is dissolved in an appropriate solvent, such as dichloromethane.

    Dimethyl phosphorochloridate: is added dropwise to the solution while maintaining the temperature at around 0°C.

    Triethylamine: is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred for several hours at room temperature.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the phosphate ester group.

Major Products Formed

    Oxidation: Higher oxidation state derivatives with additional oxo groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with new functional groups replacing the phosphate ester.

Scientific Research Applications

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with a phosphate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

14186-00-6

Molecular Formula

C6H9N2O7P

Molecular Weight

252.12 g/mol

IUPAC Name

dimethyl (2,4,6-trioxo-1,3-diazinan-5-yl) phosphate

InChI

InChI=1S/C6H9N2O7P/c1-13-16(12,14-2)15-3-4(9)7-6(11)8-5(3)10/h3H,1-2H3,(H2,7,8,9,10,11)

InChI Key

HVRCJMKUAYWIKC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1C(=O)NC(=O)NC1=O

Origin of Product

United States

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